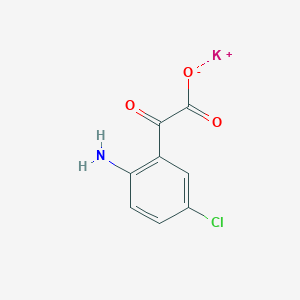

Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate

CAS No.:

Cat. No.: VC15948857

Molecular Formula: C8H5ClKNO3

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5ClKNO3 |

|---|---|

| Molecular Weight | 237.68 g/mol |

| IUPAC Name | potassium;2-(2-amino-5-chlorophenyl)-2-oxoacetate |

| Standard InChI | InChI=1S/C8H6ClNO3.K/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3H,10H2,(H,12,13);/q;+1/p-1 |

| Standard InChI Key | KSBWDKVTDCJRSC-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)C(=O)[O-])N.[K+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 2-amino-5-chlorophenyl group bonded to a potassium oxoacetate moiety. The aromatic ring’s substitution pattern (amino at position 2, chlorine at position 5) creates distinct electronic effects. The oxoacetate group () enhances solubility in polar solvents, while the chlorine atom contributes to steric and electronic modulation.

Physicochemical Characteristics

Key properties include:

-

Solubility: Highly soluble in water and polar aprotic solvents (e.g., dimethyl sulfoxide) due to ionic interactions.

-

Stability: Stable under ambient conditions but degrades under strong acidic or basic environments, releasing glyoxylic acid derivatives .

-

Melting Point: Estimated between 220–240°C based on analogs like potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate.

Table 1: Physicochemical Properties of Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.68 g/mol |

| Solubility | Water, DMSO, methanol |

| Stability | pH-sensitive (stable at neutral pH) |

| Key Functional Groups | Amino, oxoacetate, chloroaromatic |

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves a multi-step process:

-

Chlorination: Introduction of chlorine to a phenyl precursor using agents like or .

-

Amination: Selective introduction of an amino group via catalytic hydrogenation or Hofmann rearrangement.

-

Oxoacetate Formation: Reaction with oxalic acid derivatives, followed by neutralization with potassium hydroxide .

A patent describing the synthesis of the related compound 2-amino-5-chlorobenzophenone highlights the use of tin(II) chloride as a reducing agent and potassium chloride for purification, suggesting analogous steps may apply .

Reaction Mechanisms

The compound participates in:

-

Nucleophilic Substitution: The chlorine atom’s electrophilic nature allows displacement reactions with amines or alkoxides.

-

Condensation Reactions: The oxoacetate group reacts with carbonyl compounds to form heterocycles, useful in drug synthesis .

Table 2: Key Reactions and Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic Aromatic Substitution | KNH, 100°C | 2-Amino derivatives |

| Aldol Condensation | NaOH, ethanol, reflux | α,β-Unsaturated ketones |

Applications in Pharmaceutical Research

Intermediate in Anxiolytic Synthesis

The compound serves as a precursor in benzodiazepine derivatives. For example, 2-amino-5-chlorobenzophenone—a structurally related compound—is a key intermediate in Oxazolam synthesis . The potassium oxoacetate group facilitates further functionalization, such as forming amide bonds with heterocyclic amines .

Material Science Applications

Its ionic nature and aromatic system make it a candidate for:

-

Coordination Polymers: Binding with transition metals (e.g., Cu) to form porous materials.

-

Electrolyte Additives: Enhancing ionic conductivity in potassium-ion batteries .

Comparative Analysis with Halogenated Analogs

Structural variations in halogenated analogs significantly alter their properties:

Table 3: Comparison of Halogenated Potassium Oxoacetates

| Compound | Molecular Weight (g/mol) | Key Substituent | Reactivity Profile |

|---|---|---|---|

| Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate | 237.68 | Chlorine | Moderate electrophilicity |

| Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate | 282.09 | Bromine | Higher reactivity in SNAr reactions |

| Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate | 329.13 | Iodine | Enhanced radical stability |

The chlorine analog balances reactivity and stability, making it preferable for controlled syntheses, whereas bromine and iodine variants offer specialized applications in radiopharmaceuticals or materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume